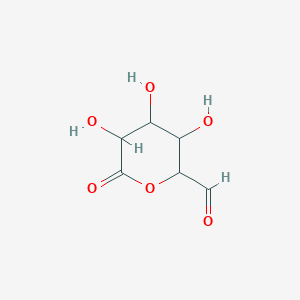
3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde is an organic compound that belongs to the class of carbohydrates It is characterized by the presence of three hydroxyl groups, one aldehyde group, and one ketone group within a six-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde typically involves the oxidation of suitable precursor molecules. One common method is the oxidation of 3,4,5-trihydroxyhexanal using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like nitric acid.
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, ethers.
Applications De Recherche Scientifique
3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde and hydroxyl groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity can be harnessed in the design of enzyme inhibitors or activators, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trihydroxy-6-(2-hydroxyethoxy)oxane-2-carboxylic acid: Similar structure but with an additional hydroxyethoxy group.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Contains a similar six-membered ring structure with hydroxyl groups but differs in functional groups and overall reactivity.
Uniqueness
3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C6H8O6 |
|---|---|
Poids moléculaire |
176.12 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |
InChI |
InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H |
Clé InChI |
JBQGSJDKHSBLDG-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1C(C(C(C(=O)O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















